7H-DIBENZO(a,g)CARBAZOLE
Description
Contextualization within N-Heterocyclic Aromatic Hydrocarbons (NAHs) and Polycyclic Aromatic Hydrocarbons (PAHs) Research
7H-Dibenzo[c,g]carbazole is a prominent member of the N-heterocyclic aromatic hydrocarbons (NAHs), a class of compounds that are structurally related to polycyclic aromatic hydrocarbons (PAHs). tandfonline.com PAHs are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. tandfonline.com NAHs, including DBC, are distinguished by the substitution of at least one carbon atom in the aromatic ring system with a nitrogen atom. tandfonline.com This structural alteration significantly influences their chemical and physical properties.
DBC is considered a high molecular weight, five-ring NAH. While it shares the lipophilic (fat-loving) nature of PAHs, the presence of the nitrogen heteroatom imparts a greater polarity. nih.gov This increased polarity makes DBC more water-soluble and allows it to be metabolized more rapidly than its homocyclic aromatic counterparts. nih.gov NAHs are commonly found alongside PAHs in complex environmental mixtures originating from sources such as tobacco smoke, fossil fuel combustion, and industrial emissions. tandfonline.comacs.org The study of NAHs like DBC is crucial for a comprehensive understanding of the environmental and health impacts of these complex mixtures. tandfonline.com
Significance in Environmental Toxicology and Carcinogenesis Research
The significance of 7H-Dibenzo[c,g]carbazole in environmental toxicology and carcinogenesis research is underscored by its classification as a potent carcinogen. oup.comresearchgate.net It has been identified as a contaminant in various environmental media, including airborne particulates, crude oil, and coal. acs.org Its presence in tobacco smoke is also a notable source of human exposure. inchem.orgiarc.fr
Research has demonstrated that DBC is a local and systemic carcinogen in animal models, inducing tumors in various organs. tandfonline.comnih.gov The International Agency for Research on Cancer (IARC) has classified 7H-Dibenzo[c,g]carbazole as possibly carcinogenic to humans (Group 2B). nih.gov The biotransformation of DBC is a key area of investigation, as its metabolic activation is linked to its toxic and carcinogenic effects. nih.gov The cytochrome P450 (CYP) family of enzymes plays a critical role in metabolizing DBC, leading to the formation of various metabolites. nih.govmedchemexpress.com Some of these metabolites can bind to DNA, forming DNA adducts, which are considered a critical step in the initiation of cancer. oup.commedchemexpress.com
The study of DBC's mutagenic properties has yielded complex results. While some studies reported negative results in certain bacterial reverse mutation assays, others have shown it to be mutagenic, particularly after metabolic activation. acs.orgresearchgate.netinchem.org This highlights the importance of the metabolic pathways in determining the ultimate biological activity of the compound.
Historical Perspective of 7H-Dibenzo[c,g]carbazole Research
The investigation into 7H-Dibenzo[c,g]carbazole has a history spanning several decades. Early research, as summarized by the International Agency for Research on Cancer (IARC), established its carcinogenicity in various animal models as far back as the 1970s. inchem.org An IARC evaluation in 1973 noted that DBC is carcinogenic in mice, rats, and hamsters, exhibiting both local and systemic effects. inchem.org
Subsequent IARC evaluations in 1983 and 1987 further solidified the evidence for its carcinogenicity in experimental animals. inchem.orgiarc.fr Research in the 1980s began to delve into the metabolic pathways of DBC, with studies investigating its metabolism by microsomal enzymes from mouse and rat liver. nih.gov The covalent binding of DBC to DNA and other nucleic acids was also a focus of research during this period, aiming to understand the mechanisms of its carcinogenicity. oup.com
The first reported nitration of DBC occurred in 1932. acs.org However, significant research on its nitrated derivatives did not resume until much later. acs.org More recent research has focused on identifying the specific enzymes involved in its metabolism, such as the CYP1 family, and understanding how these enzymes influence its organ-specific toxicity. researchgate.net The development of sophisticated analytical techniques has allowed for more detailed characterization of DBC metabolites and their interactions with cellular macromolecules. nih.gov
Interactive Data Tables
Physicochemical Properties of 7H-Dibenzo[c,g]carbazole
| Property | Value | Source |
| Molecular Formula | C20H13N | lgcstandards.comlgcstandards.com |
| Molecular Weight | 267.32 g/mol | lgcstandards.comlgcstandards.com |
| Appearance | Yellow Crystalline Solid | chemicalbook.com |
| CAS Number | 194-59-2 | inchem.org |
| Accurate Mass | 267.1048 | lgcstandards.comlgcstandards.com |
Mutagenicity of 7H-Dibenzo[c,g]carbazole and its Derivatives
| Compound | Concentration (μM) | Mutation Frequency (mutants per 10^5 survivors) | Source |
| 7H-Dibenzo[c,g]carbazole (DBC) | 40 | 8.0 ± 2.8 | oup.com |
| 3-OH-DBC | 40 | 4.4 ± 0.8 | oup.com |
| 13c-OH-DBC | 40 | 8.0 ± 3.1 | oup.com |
| N-methyl-DBC | 40 | 12.9 ± 5.4 | oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZXZFVGTNEKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174756 | |
| Record name | 7H-Dibenzo(a,g)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207-84-1 | |
| Record name | 7H-Dibenzo[a,g]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Dibenzo(a,g)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Dibenzo(a,g)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-DIBENZO(A,G)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Chemistry of 7h Dibenzo C,g Carbazole
Established Synthetic Pathways for 7H-Dibenzo[c,g]carbazole
The synthesis of the core 7H-dibenzo[c,g]carbazole skeleton can be achieved through several established methodologies, primarily involving the construction of the fused ring system from acyclic or smaller cyclic precursors. These methods include classical cyclization reactions and, less commonly, ring contraction strategies from larger heterocyclic systems.
Cyclization reactions represent a fundamental approach to constructing the 7H-dibenzo[c,g]carbazole framework. A prominent method is the Fischer indole synthesis, a classic reaction in heterocyclic chemistry that forms an indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org This strategy has been successfully applied to the synthesis of dibenzocarbazoles. For instance, 7H-dibenzo[c,g]carbazole can be prepared from 2-tetralone-β-naphthylhydrazone. wikipedia.org In this process, the intermediate 1,2-dihydro-3,4,5,6-dibenzocarbazole loses a molecule of hydrogen upon heating in the presence of air to yield the final aromatic product. wikipedia.org Similarly, a hydroxylated derivative, 1-hydroxy-7H-dibenzo[c,g]carbazole, has been prepared via a Fischer indole synthesis utilizing 8-methoxy-2-tetralone and 2-naphthylhydrazine as precursors, followed by demethylation. nih.gov
Another effective cyclization approach starts from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). A general procedure involves heating racemic BINOL with ammonium sulfite monohydrate and aqueous ammonia in an autoclave. This one-pot reaction proceeds at elevated temperatures (e.g., 220°C) over several hours to afford 7H-dibenzo[c,g]carbazole in high yield. chemicalbook.com
Ring contraction of larger sulfur-containing heterocycles provides an alternative, albeit less common, route to the carbazole (B46965) core. This approach is advantageous as it allows regiochemically controlled syntheses of phenothiazine derivatives to be potentially transferred to the corresponding carbazoles. nih.gov The transformation involves the extrusion of the sulfur atom from the phenothiazine ring system.
A specific example demonstrates the conversion of a dibenzophenothiazine to 7H-dibenzo[c,g]carbazole. The reaction of 7-dibenzo[c,h]phenothiazine with lithium metal in tetrahydrofuran (THF) at 50°C results in the formation of 7H-dibenzo[c,g]carbazole in a 33% yield. nih.govresearchgate.net This reaction showcases the feasibility of sulfur extrusion from a fused phenothiazine system to contract the central thiazine ring and form the pyrrole (B145914) ring of the corresponding carbazole. nih.gov The efficiency of such sulfur extrusion reactions can often be improved by the addition of a thiophile, such as triphenylphosphine, to the reaction mixture. nih.gov
Synthesis and Characterization of Functionalized 7H-Dibenzo[c,g]carbazole Derivatives for Research
The synthesis of functionalized 7H-dibenzo[c,g]carbazole derivatives is crucial for investigating the structure-activity relationships of this compound class. Research efforts have focused on introducing hydroxyl, nitro, and acetyl groups at various positions on the dibenzocarbazole (B1207471) skeleton.
Several monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole (DBC) have been synthesized and characterized for research purposes. nih.gov The synthetic strategies vary depending on the desired position of the hydroxyl group.
1-Hydroxy-7H-dibenzo[c,g]carbazole (1-OH-DBC): This derivative is prepared using the Fischer indole synthesis, starting from 8-methoxy-2-tetralone and 2-naphthyl-hydrazine, followed by a demethylation step using boron tribromide. nih.gov
2-Hydroxy-, 3-Hydroxy-, and 4-Hydroxy-7H-dibenzo[c,g]carbazole (2-OH-DBC, 3-OH-DBC, 4-OH-DBC): The synthesis of these phenolic derivatives has been reported, allowing for their complete characterization by various spectroscopic methods, including UV, IR, fluorescence, high-resolution NMR, and high-resolution mass spectrometry. nih.gov
5-Hydroxy-7H-dibenzo[c,g]carbazole (5-OH-DBC): The synthesis of this isomer is achieved through the hydrolysis of 5-acetoxy-N-acetyl-DBC. nih.gov
13c-Hydroxy-7H-dibenzo[c,g]carbazole (13c-OH-DBC): This derivative can be formed through rearrangement and hydrolysis reactions when the parent compound, DBC, is treated with benzoyl peroxide. nih.gov
Nitration of 7H-dibenzo[c,g]carbazole and its hydroxylated analogues has been systematically studied. The nitro group is introduced exclusively at the 5 and/or the symmetrically equivalent 9 position of the DBC core. Nitration is typically carried out using nitric acid in an acetic acid solvent. For example, reacting DBC with a slight excess of nitric acid in acetic acid at 90-95°C yields 5-nitro-DBC.
Nitrated hydroxy-DBC derivatives are generally prepared by first nitrating the corresponding acetoxy-DBC precursor. The protective acetyl group is subsequently removed by hydrolysis to yield the final nitrophenolic product. This method has been used to synthesize hydroxylated derivatives of 5-nitro-DBC, where the hydroxyl group is located at the 2, 3, or 4 position.
Below is a table summarizing the characterization data for several synthesized nitrated DBC derivatives.
| Compound | Melting Point (°C) | Molecular Formula | Calculated Mass (HR-MS) | Found Mass (HR-MS) |
|---|---|---|---|---|
| 5-Nitro-DBC | 170–172 | C₂₀H₁₂N₂O₂ | 312.0899 | 312.0888 |
| 5,9-Dinitro-DBC | >300 | C₂₀H₁₁N₃O₄ | 357.0750 | 357.0741 |
| 2-Hydroxy-5-nitro-DBC | 257–259 | C₂₀H₁₂N₂O₃ | 328.0848 | 328.0847 |
| 3-Hydroxy-5-nitro-DBC | 275–276 | C₂₀H₁₂N₂O₃ | 328.0848 | 328.0850 |
| 4-Hydroxy-5-nitro-DBC | 233–235 | C₂₀H₁₂N₂O₃ | 328.0848 | 328.0840 |
Acetylated derivatives of 7H-dibenzo[c,g]carbazole serve as important intermediates in the synthesis of other functionalized compounds. For example, N-acetyl-DBC can be used as a starting material for nitration reactions. The preparation of 5-hydroxy-DBC involves the hydrolysis of 5-acetoxy-N-acetyl-DBC, highlighting the use of both N-acetylation and O-acetylation as part of a synthetic strategy. nih.gov Furthermore, the synthesis of N-acetyl-5-nitro-DBC has been reported, which is formed by the nitration of N-acetyl-DBC. This acetylated and nitrated derivative can then be hydrolyzed under basic conditions (e.g., NaOH in methanol (B129727)/water) to yield 5-nitro-DBC.
Methylated Derivatives
The synthesis of methylated derivatives of 7H-Dibenzo[c,g]carbazole (DBC) has been documented, with a primary focus on N-methylation. The N-methyl derivative, N-methyl-7H-dibenzo[c,g]carbazole, is a key compound for studying the biological activities associated with the nitrogen atom of the carbazole ring system. nih.gov One established synthetic route involves the reaction of 7H-Dibenzo[c,g]carbazole with iodomethane. chemicalbook.com This reaction provides a direct method for the preparation of the N-methylated product. The characterization of N-methyl-DBC has been thoroughly accomplished using various spectroscopic methods, including UV, IR, fluorescence, high-resolution NMR spectra, and high-resolution mass spectrometry, confirming its structure. nih.gov
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 7H-Dibenzo[c,g]carbazole | Iodomethane | N-methyl-7H-dibenzo[c,g]carbazole | chemicalbook.com |
Chemical Reactivity Studies Relevant to Biological and Environmental Transformations
Nitration Reactions
The nitration of 7H-Dibenzo[c,g]carbazole has been investigated to understand the formation of nitrated derivatives, which are found in the environment and exhibit significant biological activity. acs.orgacs.org Studies have shown that the nitro group is introduced exclusively at the 5 and/or the symmetric 9 position of the DBC ring system. acs.orgacs.org
The synthesis of 5-nitro-DBC can be achieved by reacting DBC in glacial acetic acid with diluted nitric acid at elevated temperatures (90−95 °C). acs.org One specific method involves adding 1.4 M nitric acid to a solution of DBC in acetic acid and stirring the mixture for 5 hours, resulting in a 78% yield of 5-nitro-DBC after purification. acs.org An alternative pathway to 5-nitro-DBC starts from N-acetyl-DBC, which is nitrated and subsequently hydrolyzed to yield the final product. acs.org
For the synthesis of the dinitrated derivative, 5,9-dinitro-DBC, more concentrated nitric acid is used. Reacting DBC in glacial acetic acid with concentrated nitric acid (70%) at 90-95 °C for 4 hours yields dark red crystals of 5,9-dinitro-DBC with a high yield of 98%. acs.org
| Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-Nitro-7H-dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | Diluted Nitric Acid (1.4 M), Acetic Acid | 90-95 °C, 5 h | 78% | acs.org |
| 5,9-Dinitro-7H-dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | Concentrated Nitric Acid (70%), Acetic Acid | 90-95 °C, 4 h | 98% | acs.org |
Oxidation Reactions
Oxidation is a critical transformation pathway for 7H-Dibenzo[c,g]carbazole, particularly in biological systems where it leads to the formation of phenolic metabolites. acs.orgacs.org The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of DBC, leading to various hydroxylated derivatives. nih.gov In vitro and in vivo metabolism studies have demonstrated that DBC is converted to phenolic products. acs.orgacs.org
Metabolites of DBC have been isolated from rat liver microsomal incubations, with studies showing that metabolism in rat liver cells predominantly yields phenols. nih.gov Specific characterized oxidative metabolites include 2-hydroxy-DBC, 3-hydroxy-DBC, and 4-hydroxy-DBC. nih.gov These oxidation reactions are significant as the resulting hydroxylated derivatives can exhibit different biological activities compared to the parent compound. acs.org Besides enzymatic oxidation, aldo-keto reductase-catalyzed oxidation has also been implicated in the metabolic activation of DBC. nih.gov
| Metabolite | Transformation Type | Biological System/Enzyme Family | Reference |
|---|---|---|---|
| 2-hydroxy-DBC | Hydroxylation (Oxidation) | Rat Liver Microsomes (Cytochrome P450) | nih.gov |
| 3-hydroxy-DBC | Hydroxylation (Oxidation) | Rat Liver Microsomes (Cytochrome P450) | nih.gov |
| 4-hydroxy-DBC | Hydroxylation (Oxidation) | Rat Liver Microsomes (Cytochrome P450) | nih.gov |
Electrophilic Reactivity
The electrophilic nature of 7H-Dibenzo[c,g]carbazole and its derivatives is fundamental to their biological mechanisms of action. Theoretical studies suggest that an increase in the density of positive charges at specific carbon positions—namely 1, 3, 6, 9, 10, and 12—intensifies the electrophilic reactivity at these sites. acs.org This enhanced reactivity facilitates interactions with nucleophilic sites in cellular macromolecules like DNA. acs.org
The biological activity of DBC metabolites is often linked to the formation of reactive electrophiles. For instance, the mutagenicity of nitro-hydroxy-DBC isomers is consistent with the resonance stabilization of a positive charge on the arylnitrenium ion. acs.orgacs.org This arylnitrenium ion, formed from the nitro functional group, is proposed to be the active electrophile responsible for genotoxic effects. acs.orgacs.org These findings highlight that the nitrogen atom and specific ring carbons are key sites for metabolic activation, leading to the formation of electrophilic species that can initiate toxic effects. nih.govnih.gov
Environmental Occurrence and Exposure Dynamics of 7h Dibenzo C,g Carbazole
Environmental Sources and Formation Processes
Incomplete Combustion Products of Organic Matter
7H-Dibenzo[c,g]carbazole (DBC) is not commercially produced or used. nj.gov Instead, it is a nitrogen-containing heterocyclic aromatic compound that forms during the incomplete combustion of organic materials. nih.govresearchgate.netnih.govresearchgate.net Its presence is well-documented in various environmental sources resulting from such processes.
Key sources of 7H-Dibenzo[c,g]carbazole include:
Fossil Fuels: It is found in complex mixtures derived from the pyrolysis of fossil fuels and is a component of coal tar and coal distillates. nih.govnih.govoup.comnih.gov
Tobacco Smoke: 7H-Dibenzo[c,g]carbazole is a known constituent of tobacco and cigarette smoke. nj.govnih.govnih.govoup.comnih.gov
Wood Smoke: The incomplete combustion of wood also leads to the formation and release of this compound. nih.gov
Automobile Emissions: Emissions from vehicles contribute to the environmental burden of 7H-Dibenzo[c,g]carbazole. acs.orgacs.org
Airborne Particulate Matter: As a product of various combustion processes, it is detected in airborne particulate matter. acs.orgacs.org
Nitrated derivatives of 7H-Dibenzo[c,g]carbazole can also be formed in the atmosphere through the transformation of the parent compound with nitrogen dioxide. acs.orgacs.org
Co-occurrence in Complex Organic Mixtures
7H-Dibenzo[c,g]carbazole is typically not found in isolation but rather as a component of complex organic mixtures. nih.govresearchgate.net It co-occurs with a variety of other polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental samples. nih.govresearchgate.net For instance, it is found alongside compounds like benzo[a]pyrene (B130552) in mixtures originating from combustion processes. tandfonline.com Its presence has been identified in creosote, a complex mixture of coal tar distillation products. Workers exposed to coke oven emissions, which contain a variety of PAHs, have shown increased incidences of certain cancers. nih.gov
Environmental Persistence and Bioaccumulation Potential
7H-Dibenzo[c,g]carbazole is recognized for its persistence in the environment and its potential to bioaccumulate. nih.govresearchgate.net Despite being highly lipophilic (fat-soluble), it is more water-soluble and is metabolized more rapidly than some homocyclic aromatic compounds. nih.govresearchgate.net However, its characteristics, including a high potential for bioaccumulation and environmental persistence, suggest it can have significant biological impacts even at low concentrations. nih.govresearchgate.net The California Safe Cosmetics Program has identified bioaccumulation and environmental persistence as hazard traits for this compound. nih.gov
Routes of Exposure in Experimental Carcinogenesis Studies
In experimental animal studies investigating its carcinogenic properties, various routes of exposure have been utilized to assess the toxicological effects of 7H-Dibenzo[c,g]carbazole. These routes are crucial for understanding how the compound can induce tumors in different tissues.
The primary routes of administration in these studies include:
Topical Application (Dermal): Direct application to the skin has been shown to induce skin and liver tumors in mice. nih.govepa.gov
Oral Administration (Gavage): Studies involving the administration of 7H-Dibenzo[c,g]carbazole by gavage (oral tube) have resulted in the development of forestomach tumors in mice. ca.gov
Subcutaneous Injection: Injecting the compound under the skin has led to the formation of skin tumors and sarcomas at the injection site. epa.gov
Intraperitoneal Injection: Injection into the abdominal cavity has been used to study its effects on internal organs, leading to the development of lung tumors in mice. epa.gov
Intratracheal Administration: Direct administration into the trachea of hamsters has been used to study its clearance from the respiratory tract. nih.gov
These experimental routes of exposure have been instrumental in demonstrating the multi-site carcinogenic potential of 7H-Dibenzo[c,g]carbazole in animal models. epa.gov
Metabolic Biotransformation and Activation Pathways of 7h Dibenzo C,g Carbazole
Role of Cytochrome P450 (CYP) Enzymes in 7H-Dibenzo[c,g]carbazole Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of 7H-dibenzo[c,g]carbazole (DBC). nih.govmedchemexpress.com These enzymes, particularly those in the CYP1 family, are responsible for the initial oxidative metabolism of this potent carcinogen. oup.comnih.gov The activity and specificity of these enzymes are key determinants of whether DBC is detoxified or activated to genotoxic metabolites. oup.comnih.gov
Specificity of CYP1 Family Enzymes (CYP1A1, CYP1A2, CYP1B1)
The metabolism of 7H-dibenzo[c,g]carbazole (DBC) is significantly influenced by the CYP1 family of enzymes, with each isoform—CYP1A1, CYP1A2, and CYP1B1—exhibiting distinct metabolic profiles for DBC in both mice and humans. oup.comnih.gov Studies using knockout mice have revealed that in the liver, CYP1A2 is the primary enzyme for DBC metabolism in its non-induced state, while CYP1A1 takes the lead after induction with β-naphthoflavone. oup.comnih.gov In the lungs of induced mice, both CYP1B1 and, to a lesser degree, CYP1A1 are involved in its metabolism. oup.comnih.gov
In vitro experiments with human CYP1 enzymes have further elucidated their specific roles. oup.com Human CYP1A1 primarily generates (5+6)-OH-DBC, followed by 3-OH-DBC, and then equal amounts of 1-OH and 4-OH-DBC, and finally 2-OH-DBC. oup.com Human CYP1A2 shows a strong preference for producing (5+6)-OH-DBC, with much lower levels of 3-OH-DBC and no detectable formation of 1-OH, 2-OH, or 4-OH metabolites. oup.com In contrast, human CYP1B1 predominantly forms 4-OH-DBC, followed by (5+6)-OH-DBC, 3-OH-DBC, and 1-OH-DBC, with no 2-OH-DBC being produced. oup.com This specificity is critical, as lung CYP1B1's production of 4-OH-DBC is particularly noteworthy because this metabolite is considered potent in leading to the formation of DBC-DNA adducts. oup.comnih.gov
| Enzyme | Primary Metabolite(s) | Secondary/Minor Metabolites | Metabolites Not Detected |
|---|---|---|---|
| CYP1A1 | (5+6)-OH-DBC | 3-OH-DBC > 1-OH-DBC = 4-OH-DBC > 2-OH-DBC | |
| CYP1A2 | (5+6)-OH-DBC | 3-OH-DBC | 1-OH, 2-OH, 4-OH |
| CYP1B1 | 4-OH-DBC | (5+6)-OH-DBC > 3-OH-DBC > 1-OH-DBC | 2-OH |
Regioselectivity of Hydroxylation (e.g., 1-OH, 2-OH, 3-OH, 4-OH, 5+6-OH)
The hydroxylation of 7H-dibenzo[c,g]carbazole (DBC) by CYP1 enzymes is a highly regioselective process, meaning the position on the molecule where the hydroxyl group is added is specific to the enzyme involved. oup.com This initial hydroxylation is a critical step that can lead to either detoxification or metabolic activation of the carcinogen. oup.comnih.gov
In studies with mouse liver microsomes induced with β-naphthoflavone, a comparison of metabolite profiles suggests that CYP1A1 is primarily responsible for generating 1-OH, 2-OH, and (5+6)-OH-DBC. oup.comnih.gov In the same system, CYP1A2 predominantly produces (5+6)-OH-DBC, while CYP1B1 mainly forms 4-OH-DBC. oup.comnih.gov
A similar pattern of regioselectivity is observed with human CYP1 enzymes. oup.com Human CYP1A1 produces a range of hydroxylated metabolites, with the order of abundance being (5+6)-OH-DBC > 3-OH > 1-OH = 4-OH > 2-OH. oup.com Human CYP1A2 is more selective, primarily forming (5+6)-OH-DBC and a much smaller amount of 3-OH-DBC, with no detectable levels of 1-OH, 2-OH, or 4-OH metabolites. oup.com Human CYP1B1 shows a preference for producing 4-OH-DBC, followed by (5+6)-OH, 3-OH, and 1-OH, but does not generate 2-OH-DBC. oup.com The formation of 4-OH-DBC by lung CYP1B1 is of particular toxicological significance as it is a potent metabolite leading to DNA adducts. oup.comnih.gov
Impact of Aromatic Hydrocarbon Receptor (AhR) Regulation on Metabolic Enzyme Induction
The Aromatic Hydrocarbon Receptor (AhR) plays a crucial role in regulating the expression of genes encoding for metabolic enzymes, including the CYP1 family, which are involved in the biotransformation of 7H-dibenzo[c,g]carbazole (DBC). oup.comnih.gov Research has demonstrated that the induction of AhR-regulated genes, such as those in the CYP1 family, can actually decrease the genotoxicity of DBC. oup.comnih.gov
This was evidenced in studies using AhR null mice (Ahr-/-), which showed significantly higher levels of DBC-DNA adducts compared to their wild-type counterparts. oup.comnih.gov This finding suggests that the AhR-mediated induction of metabolic enzymes provides a protective effect by enhancing the detoxification of DBC. oup.comnih.gov Therefore, the AhR signaling pathway is a key determinant of the metabolic fate of DBC and can influence an individual's susceptibility to its carcinogenic effects. oup.comnih.gov
Identification and Characterization of Major Metabolic Intermediates and Phenolic Derivatives
The metabolism of 7H-dibenzo[c,g]carbazole (DBC) in vitro, particularly by microsomal fractions from the livers of mice and rats treated with 3-methylcholanthrene (B14862), results in the production of several identifiable metabolites. nih.gov Studies have shown that both species produce a similar profile of twelve compounds. nih.gov
The major metabolites identified are phenolic derivatives, with 5-OH-DBC being the most abundant, accounting for approximately 60% of the metabolites, including its spontaneously formed dimer. nih.gov The second most prevalent metabolite is 3-OH-DBC, making up about 14%. nih.gov Other minor monohydroxylated derivatives that have been identified through co-chromatography with synthetic standards include 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC. nih.gov
In addition to these phenolic derivatives, a dihydrodiol has been detected in smaller quantities (4-6%). nih.gov This metabolite has been tentatively identified as 3,4-dihydroxy-3,4-dihydro-DBC. nih.gov Further oxidation of one of the phenolic metabolites has also been observed. nih.gov In some systems, such as the isolated perfused rabbit lung, 7-hydroxy-dibenzo[c,g]carbazole has been identified as a major metabolite. nih.gov
| Metabolite | Relative Abundance/Notes |
|---|---|
| 5-OH-DBC | Major metabolite (~60%, including dimer) |
| 3-OH-DBC | Significant metabolite (~14%) |
| 2-OH-DBC | Minor metabolite |
| 4-OH-DBC | Minor metabolite |
| 6-OH-DBC | Minor metabolite |
| 3,4-dihydroxy-3,4-dihydro-DBC | Minor metabolite (4-6%) |
| 7-hydroxy-dibenzo[c,g]carbazole | Major metabolite in isolated perfused rabbit lung |
Alternative Metabolic Activation Pathways
While cytochrome P450-mediated hydroxylation is a primary metabolic pathway for 7H-dibenzo[c,g]carbazole (DBC), alternative activation mechanisms also contribute to its biological activity. nih.gov These pathways can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. nih.gov
One-Electron Activation
In a study involving mouse liver, the depurinating DBC-5-N7-Gua adduct, which is formed through one-electron oxidation, constituted only about 0.4% of the total measured adducts. nih.gov The vast majority, 99.6%, were stable adducts detected by other methods. nih.gov While these findings confirm that one-electron oxidation of DBC does occur in vivo, they indicate that it is not the primary mechanism of activation. nih.govoup.com Other pathways, such as those involving aldo-keto reductase-catalyzed oxidation, are also considered to be involved in the metabolic activation of DBC. nih.govresearchgate.net
Aldo-Keto Reductase-Catalyzed Oxidation
A significant pathway in the metabolic activation of 7H-Dibenzo[c,g]carbazole involves oxidation catalyzed by aldo-keto reductases (AKRs). nih.govresearchgate.net This enzymatic process contributes to the conversion of DBC into more reactive, and potentially carcinogenic, metabolites.
AKRs, such as those from the AKR1C subfamily, are known to oxidize polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols into reactive and redox-active o-quinones. researchgate.netscispace.com This mechanism is considered a key step in the activation of many PAHs. scispace.comoup.com Specifically, AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4) are implicated in the metabolic activation of PAH trans-dihydrodiols. scispace.com In the case of DBC, this oxidation pathway is thought to lead to the formation of DBC-3,4-dione, which is considered a potential ultimate carcinogenic metabolite. researchgate.netresearchgate.net
Formation of Reactive o-Quinones (e.g., DBC-3,4-dione)
The formation of reactive ortho-quinones (o-quinones) represents a critical metabolic activation pathway for 7H-Dibenzo[c,g]carbazole. researchgate.net It is hypothesized that DBC is metabolically activated through oxidation to these o-quinones, which are reactive Michael acceptors capable of forming both stable and depurinating DNA adducts. researchgate.netunimas.my
The specific metabolite, DBC-3,4-dione, has been synthesized chemically from its precursors, 3-hydroxy-DBC or 4-hydroxy-DBC. researchgate.netresearchgate.nettandfonline.com Research has shown that DBC-3,4-dione readily reacts with nucleophiles. researchgate.nettandfonline.com This high reactivity is significant because it can lead to the formation of covalent adducts with biological macromolecules like DNA.
Studies have successfully identified numerous adducts formed from the reaction of DBC-3,4-dione with nucleic acid bases and nucleosides, including adenine, cytosine, 2'-deoxyguanosine, and guanosine. unimas.mynih.gov Importantly, when mice were treated with DBC-3,4-dione, a major DNA adduct was identified in their liver tissue that chromatographically matched one of the primary adducts found in the livers of mice treated with the parent compound, DBC. unimas.mynih.gov This finding provides strong evidence that the formation of DBC-3,4-dione is a relevant in vivo metabolic pathway leading to genotoxicity.
Table 1: Characterized Adducts from the Reaction of DBC-3,4-dione with Nucleic Acid Bases/Nucleosides
| Reactant | Characterized Adduct |
|---|---|
| Adenine (Ade) | 7-[3,4-dione-DBC-1-yl]-Ade |
| Cytosine (Cyt) | N4-[3,4-dione-DBC-1-yl]-Cyt |
| Cytosine (Cyt) | 5-[3,4-dione-DBC-1-yl]-Cyt |
| 2'-deoxyguanosine (dGuo) | N2-[3,4-dihydroxy-DBC-1-yl]-dGuo (two conformational isomers) |
| Guanosine (Guo) | N2-[3,4-dihydroxy-DBC-1-yl]-Guo (two conformational isomers) |
Nitroreduction and Ring Oxidation Pathways for Nitrated Derivatives
Nitrated derivatives of 7H-Dibenzo[c,g]carbazole undergo metabolic activation through two primary pathways: nitroreduction and ring oxidation. acs.orglookchem.com Research on synthesized nitrated and nitrophenolic metabolites of DBC indicates that these pathways contribute to their mutagenic potential. acs.orgacs.org
The mutagenicity of nitrated DBCs was found to be higher than the parent compound in Salmonella typhimurium strain TA98. acs.org Notably, 5,9-dinitro-DBC exhibited stronger mutagenic activity than 5-nitro-DBC, particularly in the presence of a rat liver homogenate (S9). acs.org The higher reduction potential of 5,9-dinitro-DBC compared to 5-nitro-DBC underscores the role of nitroreduction in the activation process. acs.org
Simultaneously, ring oxidation is also a critical activation step. acs.org Hydroxyl derivatives of 5-nitro-DBC, where a hydroxyl group is present at the 2, 3, 4, 10, or 12 position, showed greater mutagenicity than 5-nitro-DBC itself. acs.org This suggests that a combination of nitroreduction and ring oxidation contributes to the activation of nitro-DBC. acs.org The proposed mechanism involves the formation of a highly reactive arylnitrenium ion from the nitro functional group, which then acts as the electrophile responsible for genotoxic effects. acs.org
Table 2: Relative Mutagenicity of Nitrated DBC Derivatives
| Compound | Key Finding | Implied Activation Pathway |
|---|---|---|
| 5,9-Dinitro-DBC | Stronger mutagenic response than 5-nitro-DBC. acs.org | Nitroreduction |
| Hydroxylated 5-nitro-DBCs | Stronger mutagenic response than 5-nitro-DBC. acs.org | Ring Oxidation |
Data sourced from reference acs.org.
Photoactivation and Phototoxicity Mechanisms under UVA Light
Due to its extended aromatic ring system, 7H-Dibenzo[c,g]carbazole can be photoactivated by ultraviolet A (UVA) light, even at physiologically relevant doses, leading to significant genotoxicity and oxidative stress. nih.govresearchgate.net This photoactivation potentiates the compound's toxic effects. nih.gov
Studies on human skin keratinocytes (HaCaT cells) have demonstrated that co-exposure to DBC or its methyl derivatives and UVA radiation results in a sharp, dose-dependent decrease in cell viability. nih.gov This increased cytotoxicity is accompanied by:
Increased DNA Damage : A significant rise in DNA strand breaks is observed. nih.gov
Generation of Reactive Oxygen Species (ROS) : The treatment leads to higher levels of intracellular ROS. nih.gov
Oxidative Damage : There is a notable increase in oxidative damage to DNA. nih.gov
The mechanism behind this phototoxicity involves the conversion of the relatively harmless chemical into toxic photoproducts through processes associated with the generation of ROS. researchgate.netnih.gov This amplification of toxicity may contribute to the adverse health effects of UVA radiation, potentially increasing the incidence of skin cancer. nih.gov Consistent with these findings, an inhibition of the antioxidant enzyme superoxide (B77818) dismutase, but not glutathione (B108866) peroxidase, was detected in cells treated with DBC and UVA light. nih.gov
Tissue-Specific Differences in 7H-Dibenzo[c,g]carbazole Biotransformation
The metabolic pathways of 7H-Dibenzo[c,g]carbazole are not uniform across all tissues, and these differences are believed to contribute to the tissue-specific carcinogenicity of the compound and its derivatives. nih.govresearchgate.netresearchgate.net The expression profiles of various metabolizing enzymes, particularly the cytochrome P450 (CYP) family, play a pivotal role in determining how DBC is processed in different organs. nih.govoup.com
It has been proposed that the site of biotransformation on the DBC molecule dictates its carcinogenic target. Sarcomagenic activity, for instance, is thought to depend on biotransformation at the ring-carbon atoms, a pathway where CYP1A1 is involved. nih.gov In contrast, liver carcinogenicity appears to be linked to activity involving the heterocyclic nitrogen atom. nih.gov
Studies using mouse models have elucidated the specific roles of CYP enzymes in different tissues:
Liver : In non-induced liver, CYP1A2 is primarily responsible for DBC metabolism. However, in induced liver (e.g., after exposure to an inducer like β-naphthoflavone), CYP1A1 becomes the dominant metabolizing enzyme. oup.com
Lung : In the lung of non-induced mice, CYP1 enzymes play a minor role. In induced mice, however, CYP1B1, and to a lesser degree CYP1A1, are the key enzymes participating in DBC metabolism. oup.com
The use of different human cell lines, such as skin keratinocytes (HaCaT) and liver cancer cells (HepG2), further supports the concept of tissue-specific activation. researchgate.net Synthetic derivatives of DBC, such as the strict hepatocarcinogen 5,9-dimethyl-DBC and the skin-specific carcinogen N-methyl-DBC, show different patterns of DNA damage in these cell lines, reflecting the unique metabolic capabilities of each tissue type. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 7H-Dibenzo[c,g]carbazole | DBC |
| 3-hydroxy-7H-dibenzo[c,g]carbazole | 3-OH-DBC |
| 4-hydroxy-7H-dibenzo[c,g]carbazole | 4-OH-DBC |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | DBC-3,4-dione |
| 5-nitro-7H-dibenzo[c,g]carbazole | 5-nitro-DBC |
| 5,9-dinitro-7H-dibenzo[c,g]carbazole | 5,9-dinitro-DBC |
| 2-hydroxy-5-nitro-7H-dibenzo[c,g]carbazole | 2-OH-5-nitro-DBC |
| 5,9-dimethyl-7H-dibenzo[c,g]carbazole | 5,9-dimethyl-DBC / DiMeDBC |
| N-methyl-7H-dibenzo[c,g]carbazole | N-methyl-DBC / N-MeDBC |
| Adenine | Ade |
| Cytosine | Cyt |
| 2'-deoxyguanosine | dGuo |
| Guanosine | Guo |
| β-naphthoflavone | BNF |
| Polycyclic Aromatic Hydrocarbon | PAH |
Molecular and Cellular Mechanisms of 7h Dibenzo C,g Carbazole Genotoxicity and Carcinogenesis
DNA Adduct Formation and Repair Mechanisms
The carcinogenicity of 7H-Dibenzo[c,g]carbazole (DBC) is intrinsically linked to its ability to form covalent bonds with DNA, creating DNA adducts. This process is a critical initiating event in chemical carcinogenesis, leading to mutations if not properly repaired.
7H-Dibenzo[c,g]carbazole is known to form both stable and unstable DNA adducts. oup.com The formation of unstable, or depurinating, adducts is a consequence of one-electron oxidation, a proposed metabolic activation pathway. oup.comoup.com This pathway results in radical cation intermediates that are electrophilic and react with DNA. oup.com These adducts are prone to spontaneous depurination, leaving behind an apurinic site in the DNA, which can be mutagenic if not repaired. oup.com Specific depurinating adducts, such as DBC-6-N7-Ade, have been identified. oup.com
In addition to unstable adducts, DBC also forms stable DNA adducts. researchgate.net These adducts result from different metabolic activation pathways, such as the formation of o-quinones, which are reactive Michael acceptors. researchgate.net Studies using ³²P-postlabeling techniques have detected multiple stable DBC-DNA adducts in various tissues, including the lungs and liver of mice treated with DBC. nih.gov For instance, as many as seven distinct stable DBC-DNA adducts have been observed in mouse lung tissue. nih.gov
Research into the binding of DBC to nucleic acids has shown that it covalently binds to both RNA and DNA following metabolic activation. nih.gov In vitro studies using microsomal enzyme assays have demonstrated a clear preference for DBC to bind to polyguanylic acid (poly[G]) over other polynucleotides. nih.gov
The specific sites of adduction on DNA bases have also been investigated. One-electron oxidation of DBC leads to the formation of adducts at the N7 position of adenine (DBC-6-N7-Ade) and potentially the C8 position of guanine. oup.com Other research points to the formation of adducts from DBC-3,4-dione, a metabolite of DBC, reacting with various nucleic acid bases. Characterized adducts include those formed with adenine (7-[3,4-dione-DBC-1-yl]-Ade), cytosine (N4-[3,4-dione-DBC-1-yl]-Cyt and 5-[3,4-dione-DBC-1-yl]-Cyt), and 2'-deoxyguanosine (N²-[3,4-dihydroxy-DBC-1-yl]-dGuo). researchgate.net The structural analysis of these adducts indicates that binding occurs through various positions on the DBC molecule to the exocyclic amino groups or other positions on the DNA bases.
Like many polycyclic aromatic compounds, DBC is not directly reactive with DNA and requires metabolic activation to exert its genotoxic effects. oup.comoup.com This bioactivation process transforms the chemically inert DBC into electrophilic metabolites capable of covalently binding to nucleophilic sites on DNA.
The cytochrome P450 (CYP) enzyme system, particularly the CYP1A subfamily, plays a crucial role in the metabolic activation of DBC. nih.gov Studies using Chinese hamster V79 cell lines engineered to express human CYP enzymes have shown that CYP1A1 is highly effective in activating DBC to form DNA adducts. nih.gov In these cells, DBC treatment led to the formation of five distinct DNA adducts, with the highest levels observed in the CYP1A1-expressing cell line. nih.gov CYP1A2 is also capable of activating DBC, but to a lesser extent, producing a different pattern of DNA adducts. nih.gov The metabolic profile of DBC often results in the formation of phenol intermediates, and the 3-OH metabolite of DBC has been proposed as a key proximate genotoxicant. oup.com
One-electron oxidation has been explored as another significant pathway for DBC activation, leading to the formation of radical cations that react with DNA. oup.comoup.com However, research comparing in vitro and in vivo results suggests that while this pathway does occur, it may not be the major route of activation and DNA binding in mouse liver and lung. oup.comoup.com
| Cell Line | Expressed Enzyme | Compound | DNA Adduct Level (adducts/10⁸ nucleotides) |
|---|---|---|---|
| V79MZh1A1 | CYP1A1 | DBC | 24.5 ± 7.2 |
| V79MZh1A2 | CYP1A2 | DBC | 0.7 ± 0.2 |
| V79MZ | None | DBC | Not Detectable |
Beyond the formation of bulky adducts, DBC exposure is associated with other forms of DNA damage, including DNA strand breaks and oxidative damage. nih.gov Studies have demonstrated that exposure of human keratinocytes to DBC leads to a significant increase in DNA strand breaks, which can be single- or double-strand breaks. nih.gov This type of damage can arise from the processing of other DNA lesions, such as apurinic sites left by the removal of unstable adducts, or through direct action of reactive metabolites.
There is also evidence that DBC can induce oxidative stress, leading to oxidative DNA damage. researchgate.net The generation of reactive oxygen species (ROS) during the metabolic processing of DBC can damage DNA through the oxidation of DNA bases, for example, forming 8-oxo-2'-deoxyguanosine (8-oxodG), or by inducing strand breaks. researchgate.netcore.ac.uk The Comet assay, modified with repair-specific enzymes like formamidopyrimidine DNA glycosylase (Fpg), has been used to detect such oxidative base modifications following exposure to DBC derivatives, suggesting that oxidative damage is a component of its genotoxic mechanism. nih.gov
Mutagenic Potential and Mechanisms
The DNA damage induced by 7H-Dibenzo[c,g]carbazole can lead to permanent genetic alterations, or mutations, which are a key step in the process of carcinogenesis.
The mutagenic potential of DBC and its metabolites has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test. nih.gov In standard plate-incorporation assays using Salmonella typhimurium strains TA98 and TA100, DBC was not mutagenic, either with or without an external metabolic activation system (S9 mix). nih.gov However, in a forward mutation assay using Salmonella strain TM677, DBC was found to be mutagenic. nih.gov Furthermore, several metabolites of DBC generated by rat-liver microsomes were shown to be directly mutagenic in this assay, indicating that specific metabolic products are the ultimate mutagens. nih.gov
In animal models, DBC has been shown to be a potent carcinogen that induces specific patterns of mutations in critical cancer-related genes. nih.gov In strain A/J mice, a model highly susceptible to lung tumor induction, DBC treatment resulted in a high frequency of mutations in the K-ras oncogene. nih.gov A striking finding was that the vast majority (80%) of these mutations were A→T transversions located at the third base of codon 61. nih.gov This specific mutation pattern is unusual for chemically induced lung tumors in this mouse strain and is consistent with the formation of bulky, replication-blocking DNA adducts, potentially at adenine bases. nih.gov
| Gene | Codon | Mutation Type | Frequency |
|---|---|---|---|
| K-ras | 61 (CAA) | A→T Transversion (CTA) | 80% |
Formation of Arylnitrenium Ions as Proposed Active Electrophiles
The genotoxicity of 7H-Dibenzo[c,g]carbazole (DBC) is contingent upon its metabolic activation into reactive intermediates capable of covalently binding to cellular macromolecules like DNA. Structure-biological studies propose two primary pathways for this bioactivation: one involving oxidation at the carbon atoms of the aromatic rings and another at the pyrrole (B145914) nitrogen. nih.gov
Activation via the pyrrole nitrogen is a critical pathway believed to be linked to the compound's tissue-specific carcinogenicity. nih.gov This process, primarily mediated by Cytochrome P450 (CYP) enzymes, involves the N-oxidation of the carbazole (B46965) nitrogen. This leads to the formation of a highly unstable N-hydroxy intermediate. Subsequent esterification (e.g., by sulfotransferases or acetyltransferases) and heterolytic cleavage of the N-O bond results in the generation of a highly reactive and electrophilic arylnitrenium ion.
This carbazolyl nitrenium cation is considered a key ultimate carcinogenic metabolite. Its electrophilic nature allows it to readily attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired, thus initiating the process of carcinogenesis. The specific pathway of biotransformation and the resulting reactive electrophiles may be connected to the observed tissue and organ specificity of DBC's carcinogenic effects. nih.gov
Carcinogenic Activity and Tumorigenesis
7H-Dibenzo[c,g]carbazole is a potent carcinogen, demonstrating both local and systemic effects in numerous experimental animal models. nih.gov Its ability to induce tumors is not restricted to the site of application but extends to distant organs, highlighting its broad carcinogenic potential following metabolic activation.
Experimental studies in various animal models, including mice and hamsters, have firmly established the carcinogenic activity of DBC. epa.gov The compound induces tumors at the site of administration (local carcinogenicity) as well as in organs distant from the application site (systemic carcinogenicity). For instance, topical application on mouse skin results in the formation of skin tumors, but also leads to the development of liver tumors, demonstrating a systemic effect. epa.gov Similarly, administration via intratracheal instillation in hamsters leads to tumors throughout the respiratory system. sci-hub.se Oral administration in mice has been shown to induce tumors in the forestomach and liver. epa.govca.gov This capacity to induce tumors through multiple exposure routes and in different species underscores its classification as a significant chemical carcinogen. epa.gov
The carcinogenic effects of 7H-Dibenzo[c,g]carbazole are marked by a distinct pattern of organ specificity, which can be influenced by the route of administration and the animal model used.
Respiratory System: In Syrian golden hamsters, intratracheal instillation of DBC is highly effective at inducing tumors in the respiratory tract. sci-hub.se These tumors, predominantly papillomas and squamous cell carcinomas, are found in the larynx, trachea, and bronchi. sci-hub.se
Liver: DBC is a potent hepatocarcinogen, particularly in rodents. researchgate.netnih.gov Following topical application or administration by stomach tube in mice, a high incidence of liver tumors, including hepatocellular adenomas and carcinomas, has been observed. epa.govepa.gov
Skin: Topical application of DBC on mouse skin effectively induces both benign and malignant skin tumors. epa.govepa.gov
Forestomach: Oral gavage studies in mice have shown that DBC can cause squamous carcinoma of the forestomach. ca.gov
The table below summarizes key findings from animal carcinogenicity studies.
| Animal Model | Route of Administration | Target Organ(s) | Tumor Types |
| Syrian Golden Hamster | Intratracheal Instillation | Respiratory Tract (Larynx, Trachea, Bronchi) | Papillomas, Squamous Cell Carcinomas sci-hub.se |
| Mouse (Hsd:ICR(Br)) | Topical Application | Skin, Liver | Skin Tumors, Hepatocellular Lesions epa.gov |
| Mouse (CBA and Strong A) | Oral Gavage | Forestomach, Liver | Squamous Carcinoma, Liver Lesions ca.gov |
| Mouse (Strain A/J) | Intraperitoneal Injection | Lung | Lung Adenomas epa.gov |
Beyond its role as a tumor initiator through DNA damage, 7H-Dibenzo[c,g]carbazole also exhibits tumor-promoting activities. These mechanisms involve the disruption of normal cellular processes that regulate growth and communication. Studies in rat liver epithelial cells suggest that the hepatocarcinogenic effects of DBC are supported by multiple toxic events that contribute to tumor promotion. nih.govresearchgate.net
Key mechanisms include:
Activation of the Aryl Hydrocarbon Receptor (AhR): DBC is an efficient activator of AhR. This activation leads to the downstream induction of metabolic enzymes, such as Cytochrome P450 1A1 (CYP1A1) and CYP1A2, which can enhance the metabolic activation of DBC itself, creating a feedback loop that increases the formation of genotoxic metabolites. nih.gov
Inhibition of Gap Junctional Intercellular Communication (GJIC): DBC is an effective inhibitor of GJIC, the direct exchange of ions and small molecules between adjacent cells. nih.govresearchgate.net Disruption of this communication pathway is a hallmark of tumor promoters, as it can interfere with the homeostatic control of cell growth and differentiation, allowing initiated cells to proliferate uncontrollably.
Stimulation of Cell Proliferation: In certain cell models, DBC and its metabolites can cause an accumulation of cells in the S-phase of the cell cycle and stimulate the proliferation of contact-inhibited cells. nih.gov This mitogenic stimulation provides a growth advantage to initiated cells, facilitating their clonal expansion into tumors.
Cellular Responses and Signaling Pathway Perturbations
The genotoxicity of 7H-Dibenzo[c,g]carbazole manifests at the chromosomal level through the induction of micronuclei. nih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their formation is a well-established indicator of genotoxic events.
A study using genetically engineered Chinese hamster V79 cells expressing human cytochrome P4501A1 (V79MZh1A1) demonstrated that DBC causes a dose-dependent increase in the frequency of micronuclei. nih.gov In contrast, the parental V79MZ cell line, which lacks this metabolic capability, showed no significant increase, confirming that metabolic activation is a prerequisite for this clastogenic and/or aneugenic activity. nih.gov
Crucially, immunostaining of the kinetochore, a protein structure on the chromosome where spindle fibers attach, revealed that DBC induces approximately equal levels of both kinetochore-positive (C+) and kinetochore-negative (C-) micronuclei. nih.gov
Kinetochore-negative (C-) micronuclei arise from acentric chromosome fragments, indicating a clastogenic effect (chromosome breakage).
Kinetochore-positive (C+) micronuclei result from the loss of entire chromosomes, indicating an aneugenic effect. This aneugenicity points directly to the disruption of the mitotic spindle apparatus, interfering with the proper segregation of chromosomes during cell division.
Apoptosis and Other Cellular Processes
7H-Dibenzo[c,g]carbazole (DBC), a potent environmental carcinogen, triggers programmed cell death, or apoptosis, in addition to its well-documented genotoxic effects like DNA adduct formation. nih.gov Studies in mouse liver following topical administration of DBC have shown a dose-dependent increase in the apoptotic index, with the most significant cell death occurring in the periportal areas of the liver. nih.gov The induction of apoptosis appears to be linked to the cell's ability to metabolize DBC, as human liver cell lines that produce detectable metabolites and DBC-DNA adducts are the ones that undergo apoptosis. researchgate.netepa.gov
Beyond apoptosis, DBC and some of its derivatives also impact other critical cellular processes. The potent liver carcinogens DBC and its derivative 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC) can cause an accumulation of cells in the S-phase of the cell cycle. nih.gov Furthermore, DiMeDBC has been found to stimulate cell proliferation in contact-inhibited rat liver epithelial cells, a mode of action that could contribute to its hepatocarcinogenicity. nih.gov
Reactive Oxygen Species Generation and Oxidative Stress
The genotoxicity of 7H-Dibenzo[c,g]carbazole (DBC) and its derivatives is not solely due to direct DNA binding but is also linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. researchgate.net Co-exposure of human skin keratinocytes to DBC derivatives and UVA radiation leads to significant increases in intracellular ROS and oxidative damage to DNA. researchgate.net
One proposed mechanism for ROS generation involves the metabolic activation of these compounds by cytochrome P450 (CYP) enzymes. For instance, the potent aryl hydrocarbon receptor (AhR) agonist 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC) is a strong inducer of CYP1A1. nih.govresearchgate.net It is hypothesized that DiMeDBC/CYP1A1-mediated uncoupling can lead to the production of ROS. researchgate.net This is supported by findings that exposure of cells to DiMeDBC can lead to an increase in DNA damage recognized by the Fpg protein, which specifically detects oxidative base modifications like 8-oxoguanine. nih.gov This suggests that oxidative stress is a significant contributor to the genotoxicity of certain DBC derivatives. nih.govnih.gov
p53 Protein and Histone H2AX Phosphorylation
The tumor suppressor protein p53 and the histone variant H2AX are critical sensors of DNA damage, and both are activated in response to 7H-Dibenzo[c,g]carbazole (DBC) exposure. Following treatment with DBC and its potent carcinogenic derivative 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC), a significant increase in the phosphorylation of p53 at the Serine-15 residue is observed in rat liver epithelial cells. nih.govresearchgate.net This phosphorylation is a key step in the activation of p53, which can then trigger cell cycle arrest or apoptosis. nih.govnih.gov While total p53 expression levels may not change, nuclear staining confirms the activation and translocation of the protein to the nucleus where it exerts its function. nih.gov
In conjunction with p53 activation, DBC and its genotoxic derivatives also induce the phosphorylation of histone H2AX at Serine-139, forming γ-H2AX. researchgate.netmdpi.com This modification serves as a crucial early signal for the presence of DNA double-strand breaks, a severe form of DNA damage. mdpi.com The formation of γ-H2AX helps to recruit a host of DNA repair proteins to the site of damage, initiating the cellular response to repair the lesion. nih.gov Studies in human keratinocytes have shown that both DBC and its sarcomagenic derivative N-methyl-DBC (N-MeDBC) induce significant phosphorylation of both p53 and histone H2AX, correlating with the induction of DNA strand breaks and adducts. mdpi.com
Structure-Activity Relationships in Genotoxicity and Carcinogenicity of 7H-Dibenzo[c,g]carbazole Derivatives
The genotoxic and carcinogenic potential of 7H-Dibenzo[c,g]carbazole (DBC) is significantly influenced by its chemical structure, and modifications to the parent molecule can drastically alter its biological activity, metabolic activation, and tissue specificity. nih.gov Structure-biological studies indicate two primary sites of activation: the ring carbon atoms and the pyrrole nitrogen. nih.gov The specific pathway of biotransformation is believed to be linked to the tissue-specific carcinogenicity of its derivatives. nih.gov
Methylation: Substitution at the nitrogen (N-methyl-DBC or MeDBC) or at the 5 and 9 carbon positions (5,9-dimethyl-DBC or DiMeDBC) results in derivatives with distinct carcinogenic profiles.
DBC is a potent carcinogen in both the liver and skin. nih.gov
N-methyl-DBC (MeDBC) is a tissue-specific sarcomagen, inducing tumors in the skin but lacking the hepatocarcinogenic potential of the parent compound. researchgate.netnih.gov This suggests the heterocyclic nitrogen plays a crucial role in liver carcinogenicity. researchgate.net
5,9-dimethyl-DBC (DiMeDBC) is a specific hepatocarcinogen. mdpi.com
The tissue specificity is closely related to the expression of metabolic enzymes. Cytochrome P450 (CYP) 1A1 is primarily involved in the activation of DBC and MeDBC, while CYP1A2 is implicated in DiMeDBC metabolism. nih.gov For example, in human keratinocytes which mainly express CYP1A1, DBC and MeDBC are genotoxic, whereas the hepatocarcinogen DiMeDBC shows no significant genotoxic activity. mdpi.com This highlights how differential enzyme expression in various tissues contributes to the specific tropism of these carcinogens. mdpi.com
Hydroxylation and Nitration: The position of hydroxyl or nitro groups on the DBC ring system also dramatically affects mutagenicity.
Hydroxy Derivatives: Phenolic metabolites are major products of DBC metabolism. researchgate.net Hydroxylation can either enhance or decrease genotoxicity. 3-hydroxy-DBC and 4-hydroxy-DBC, for example, produce higher levels of DNA adducts in skin, lung, and liver than the parent DBC. nih.gov In contrast, 1-, 5-, 6-, or 13-c-hydroxy derivatives did not form detectable DNA adducts. nih.gov In mutagenicity assays, 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC all showed higher mutagenic activity than DBC itself. acs.org
Nitro Derivatives: Nitration generally increases the mutagenic potential of DBC. acs.org 5,9-Dinitro-DBC exhibits a stronger mutagenic response than 5-nitro-DBC. acs.org This is partly because the electron-withdrawing nitro groups facilitate the metabolic reduction required for their activation. acs.org Furthermore, hydroxylated derivatives of 5-nitro-DBC are more mutagenic than 5-nitro-DBC, indicating that both nitroreduction and ring oxidation are key activation pathways. acs.org The relative mutagenicities of these isomers are consistent with the resonance stabilization of the arylnitrenium ion, the proposed ultimate electrophile. acs.org
Table 1: Comparative Effects of 7H-Dibenzo[c,g]carbazole and its Methyl Derivatives
| Compound | Primary Carcinogenic Target(s) | Key Metabolic Enzyme(s) | Effect on p53 Phosphorylation (Ser15) | Apoptosis Induction |
|---|---|---|---|---|
| 7H-Dibenzo[c,g]carbazole (DBC) | Liver, Skin nih.gov | CYP1A1 nih.gov | Significant Increase nih.gov | Yes nih.gov |
| N-methyl-DBC (MeDBC) | Skin (Sarcomagen) nih.gov | CYP1A1 nih.gov | No significant effect nih.gov | No nih.gov |
| 5,9-dimethyl-DBC (DiMeDBC) | Liver mdpi.com | CYP1A2 researchgate.net | Significant Increase nih.gov | Yes nih.gov |
Table 2: Mutagenicity of Hydroxy and Nitro Derivatives of 7H-Dibenzo[c,g]carbazole
| Compound | Relative Mutagenicity vs. Parent Compound | Key Metabolic Activation Pathway(s) |
|---|---|---|
| 3-OH-DBC | Higher acs.org | Ring Oxidation acs.org |
| 4-OH-DBC | Higher acs.org | Ring Oxidation acs.org |
| 5-Nitro-DBC | Higher (in some assays) acs.org | Nitroreduction acs.org |
| 5,9-Dinitro-DBC | Higher than 5-Nitro-DBC acs.org | Nitroreduction acs.org |
| Hydroxy-5-Nitro-DBCs | Higher than 5-Nitro-DBC acs.org | Nitroreduction and Ring Oxidation acs.org |
Advanced Research Methodologies for Investigating 7h Dibenzo C,g Carbazole
In Vitro Cellular Model Systems in Mechanistic Studies
In vitro models are crucial for dissecting the molecular pathways involved in DBC's bioactivation and genotoxicity. These systems offer a controlled environment to study cellular responses, metabolic processes, and the specific enzymes involved in converting DBC into its more harmful derivatives.
Rodent Cell Lines (e.g., Chinese hamster V79 cells, rat liver cells)
Rodent cell lines have been instrumental in elucidating the mutagenic properties of DBC and the role of specific metabolic enzymes in its activation.
Chinese Hamster V79 Cells:
Chinese hamster V79 cells are a widely used model in genetic toxicology due to their stable karyotype and rapid growth. cytion.com Genetically engineered V79 cell lines that stably express specific human cytochrome P450 enzymes have been particularly useful for studying DBC metabolism. nih.gov For instance, V79 cells expressing human CYP1A1 show a significant increase in 6-thioguanine (B1684491) resistant mutations when exposed to DBC, indicating that CYP1A1 is directly involved in activating DBC to a mutagenic form. nih.gov Similarly, V79 cells expressing human CYP1A2 also show elevated mutation levels when treated with DBC. nih.gov
Studies using V79 cells have also investigated the clastogenic (chromosome-damaging) and aneugenic (affecting chromosome number) potential of DBC. In V79 cells expressing human CYP1A1, DBC was found to induce a dose-dependent increase in micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. epa.gov
Rat Liver Cells:
Primary cultures of rat liver cells provide a system that more closely mimics the metabolic capabilities of the liver in vivo. Studies using these cells have shown that they metabolize DBC predominantly to phenolic derivatives, such as 2-OH-DBC and 3-OH-DBC. oup.com The rate of DBC metabolism in rat liver cells has been observed to be significantly faster than that of benzo[a]pyrene (B130552) at higher concentrations. oup.com
Furthermore, co-cultivation systems using rat hepatocytes and V79 cells have been employed to assess the mutagenic potential of DBC and its metabolites. oup.com In these systems, the rat hepatocytes metabolize the DBC, and the resulting metabolites can then induce mutations in the adjacent V79 cells. oup.com
Interactive Data Table: Genotoxicity of 7H-Dibenzo[c,g]carbazole in Rodent Cell Lines
| Cell Line | Key Findings | References |
| Chinese Hamster V79 | Mutagenic in cells expressing human CYP1A1 and CYP1A2. | nih.gov |
| Induces micronuclei in cells expressing human CYP1A1. | epa.gov | |
| Rat Liver Cells | Metabolizes DBC primarily to phenols. | oup.com |
| DBC metabolites are mutagenic in co-culture systems. | oup.com |
Microsomal Enzyme Assays (e.g., rat liver microsomes, hamster liver microsomes)
Microsomal enzyme assays are a fundamental in vitro technique used to study the metabolism of xenobiotics like DBC. Microsomes are vesicles formed from the endoplasmic reticulum of cells, and they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Rat Liver Microsomes:
Studies using liver microsomes from rats, particularly those pre-treated with inducers of cytochrome P450 enzymes like 3-methylcholanthrene (B14862) (MC), have been crucial in identifying the metabolic pathways of DBC. nih.govnih.gov These assays have shown that rat liver microsomes metabolize DBC to several monohydroxylated derivatives (phenols) and a dihydrodiol. nih.gov The major phenolic metabolites identified include 2-OH-DBC, 3-OH-DBC, and 5-OH-DBC. nih.gov The induction of P450 enzymes with MC significantly increases the metabolism of DBC in rat liver microsomes. nih.gov It has also been demonstrated that activation of DBC by rat liver microsomes can lead to the formation of depurinating DNA adducts through a one-electron oxidation mechanism. nih.govacs.org
Hamster Liver Microsomes:
Similar to rat liver microsomes, hamster liver microsomes are used to investigate the species-specific metabolism of DBC. The metabolic profile of DBC in hamster liver microsomes is generally similar to that in rats, producing a range of phenolic metabolites. oup.com
In Vivo Animal Models for Carcinogenicity and Toxicokinetic Studies
In vivo animal models are indispensable for understanding the carcinogenic potential and toxicokinetics (absorption, distribution, metabolism, and excretion) of DBC in a whole organism. These models allow for the study of tumor development in target tissues and the influence of genetic factors on susceptibility to DBC-induced cancer.
Mouse Models (e.g., Ahr(-/-) mice, A/J mice)
Mice are a commonly used animal model in cancer research due to their genetic tractability and relatively short lifespan.
Ahr(-/-) Mice:
The Aromatic hydrocarbon receptor (Ahr) is a key regulator of the expression of several drug-metabolizing enzymes, including those in the CYP1 family. Ahr knockout (Ahr(-/-)) mice, which lack a functional Ahr, have been used to investigate the role of Ahr-regulated genes in the detoxification of DBC. researchgate.net Studies have shown that DBC-DNA adduct levels are significantly higher in Ahr(-/-) mice compared to wild-type mice, suggesting that the induction of Ahr-regulated genes, such as CYP1 enzymes, plays a protective role by decreasing the genotoxicity of DBC. researchgate.net
A/J Mice:
The A/J mouse strain is particularly susceptible to lung tumor development and is often used as a model for lung carcinogenesis. Studies in A/J mice have demonstrated a dose-related lung tumor response to DBC. oup.com A single intraperitoneal injection of DBC can induce a significant number of lung tumors. oup.com The formation of DBC-DNA adducts in the lung tissue of these mice has been correlated with tumor development. oup.com A notable finding in DBC-induced lung tumors in A/J mice is a high frequency of A-to-T transversions in the K-ras gene, a critical oncogene in lung cancer. oup.com
Interactive Data Table: Carcinogenicity of 7H-Dibenzo[c,g]carbazole in Mouse Models
| Mouse Model | Key Findings | References |
| Ahr(-/-) Mice | Higher levels of DBC-DNA adducts compared to wild-type. | researchgate.net |
| A/J Mice | Dose-dependent induction of lung tumors. | oup.com |
| High frequency of K-ras mutations in lung tumors. | oup.com |
Hamster Models (e.g., Syrian golden hamsters)
Hamsters, particularly the Syrian golden hamster, have been a valuable model for studying respiratory tract carcinogenesis induced by environmental pollutants.
Syrian Golden Hamsters:
Intratracheal instillation of DBC in Syrian golden hamsters has been shown to be a highly potent method for inducing respiratory tract tumors. tandfonline.comnih.govosti.gov These tumors occur in the larynx, trachea, bronchi, and lungs, with a predominance in the trachea and bronchi. tandfonline.comnih.govosti.gov The most common types of tumors observed are papillomas and squamous cell carcinomas. tandfonline.comnih.govosti.gov Studies have shown a high incidence of respiratory tract tumors even without the use of a carrier dust, highlighting the potent carcinogenic effect of DBC in this model system. tandfonline.comnih.govosti.gov
Interactive Data Table: Carcinogenicity of 7H-Dibenzo[c,g]carbazole in Hamster Models
| Hamster Model | Key Findings | References |
| Syrian Golden Hamster | High incidence of respiratory tract tumors following intratracheal instillation. | tandfonline.comnih.govosti.gov |
| Tumors predominantly located in the trachea and bronchi. | tandfonline.comnih.govosti.gov | |
| Induces papillomas and squamous cell carcinomas. | tandfonline.comnih.govosti.gov |
Computational Chemistry and Molecular Modeling Approaches
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between 7H-Dibenzo[c,g]carbazole and biological macromolecules at an atomic level. These methods have been particularly useful in understanding the metabolic activation of DBC by cytochrome P450 enzymes.
A significant study employed molecular docking and MD simulations to explore the metabolism of DBC in human cytochrome P450 1A1 (CYP1A1). digitellinc.comnih.gov The simulations revealed that DBC can bind to the active site of CYP1A1 in two primary orientations, or modes. digitellinc.comnih.gov These binding modes are stabilized predominantly by nonpolar solvation interactions. digitellinc.comnih.gov The formation of these distinct binding modes is influenced by hydrogen bonds between the DBC molecule and specific amino acid residues within the enzyme's active site, namely Asp320 in mode 1 and Ser116 in mode 2. nih.gov Crucially, the study identified mode 1 as the "reactive" conformation, meaning it is the orientation that leads to metabolic transformation, while mode 2 is considered non-reactive. nih.gov
In a different context, a virtual screening study utilized molecular docking to identify potential anticancer agents. tandfonline.comnih.gov In this research, 7H-Dibenzo[c,g]carbazole was identified as one of four potent compounds with a significant binding affinity for the WDR5-MYC protein complex, a therapeutic target in breast cancer. tandfonline.comnih.gov The docking results showed a strong binding energy, and subsequent MD simulations predicted the stability of the compound within the protein's active pocket, highlighting its potential for further development as a therapeutic agent. tandfonline.comnih.gov
Table 2: Molecular Docking and MD Simulation Findings for 7H-Dibenzo[c,g]carbazole
| System Studied | Key Findings | Computational Methods | Reference |
| DBC and human CYP1A1 | Two binding modes identified (Mode 1 and Mode 2). Mode 1 is the reactive conformation. Binding is driven by nonpolar interactions and hydrogen bonds with Asp320 and Ser116. | Molecular Docking, Molecular Dynamics (MD) Simulations | digitellinc.comnih.gov |
| DBC and WDR5-MYC protein | Identified as a potent compound with significant docking energy. The complex is stable in MD simulations. | Molecular Docking, Molecular Dynamics (MD) Simulations | tandfonline.comnih.gov |
Quantum mechanical (QM) calculations and hybrid QM/molecular mechanics (QM/MM) methods provide a deeper understanding of the chemical reactions involved in the metabolism of 7H-Dibenzo[c,g]carbazole. These approaches can elucidate reaction mechanisms and predict the energetics of metabolic transformations.
In the study of DBC metabolism by CYP1A1, QM calculations were employed to investigate the reaction mechanism following the binding of DBC in the active site. digitellinc.comnih.gov The calculations revealed that DBC is primarily metabolized through a distinct electrophilic addition-rearrangement mechanism. nih.gov This advanced computational approach allowed for the determination of the energy barrier for this reaction, which was calculated to be 21.74 kcal/mol. nih.gov Such calculations are critical for understanding the feasibility and kinetics of specific metabolic pathways. The accuracy of QM calculations in exploring reaction mechanisms within enzymes is widely acknowledged in the scientific community. researchgate.net
QM/MM methods, which combine the high accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment, are increasingly being used to study the reactivity of compounds like DBC within complex biological systems. researchgate.netacs.orgacs.org These methods allow for a more accurate representation of the enzyme's influence on the chemical reaction, including steric and electrostatic effects, which cannot be fully captured by QM calculations in a vacuum. acs.org
The combination of molecular modeling techniques has been pivotal in elucidating the intricate details of how 7H-Dibenzo[c,g]carbazole binds to metabolic enzymes and the subsequent mechanisms of its transformation.
The investigation into DBC's metabolism by human CYP1A1 provides a clear example of this elucidation. digitellinc.comnih.gov The study demonstrated that the binding of DBC within the enzyme's active site is primarily governed by nonpolar solvation energies. nih.gov The orientation of the bound DBC is anchored by specific hydrogen bonds: one with the amino acid residue Asp320, which leads to a "reactive" conformation (Mode 1), and another with Ser116, resulting in a non-reactive conformation (Mode 2). nih.gov
Table 3: Enzyme-Substrate Binding and Metabolic Mechanism of 7H-Dibenzo[c,g]carbazole with CYP1A1
| Aspect | Description | Reference |
| Binding Interactions | Primarily nonpolar solvation energies. Hydrogen bonding with Asp320 (reactive mode) and Ser116 (non-reactive mode). | nih.gov |
| Reactive Site | The C5 position of the 7H-Dibenzo[c,g]carbazole molecule. | nih.gov |
| Metabolic Mechanism | Electrophilic addition-rearrangement. | nih.gov |
| Energy Barrier | 21.74 kcal/mol. | nih.gov |
Analytical Techniques for Identification and Quantitation in Biological Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the study of 7H-Dibenzo[c,g]carbazole and its metabolites in various biological matrices. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying specific compounds.
In metabolic studies, HPLC has been used to separate and analyze the metabolites of DBC produced by in vitro systems, such as rat liver microsomal incubations. researchgate.net This allows researchers to create a metabolite profile and identify the different hydroxylated and other modified forms of the parent compound. For instance, in studies involving mouse and human CYP1 enzymes, HPLC with a C18 reverse-phase column was used to separate various hydroxylated DBC metabolites. oup.com The system often employs a methanol-water gradient for elution, and detection can be achieved using UV and fluorescence detectors. oup.com
HPLC is also a vital tool in pharmacokinetic studies to determine the concentration of DBC in biological fluids and tissues over time. In a study examining the pharmacokinetics of DBC in mice, blood samples were analyzed by HPLC to quantify the concentration of the parent compound, providing data on its clearance from the bloodstream. oup.com The method is sensitive enough to detect low concentrations of the analyte, although in some cases, metabolites may be present at levels below the detection limit. oup.com Furthermore, HPLC has been utilized in the purification of synthesized nitrated derivatives of DBC, which are studied for their mutagenic properties. acs.org
Table 4: Applications of HPLC in the Analysis of 7H-Dibenzo[c,g]carbazole
| Application | Sample Matrix | Key Aspects of Methodology | Reference |
| Metabolite Profiling | Rat liver microsomal incubates, Human and mouse CYP1 enzyme incubates | C18 reverse-phase column, methanol (B129727)/water gradient, UV and fluorescence detection. | researchgate.netoup.com |
| Pharmacokinetic Analysis | Mouse blood | C18 reverse-phase column, methanol gradient, quantification via UV absorbance. | oup.com |
| Purification of Derivatives | Synthesis reaction mixtures | Preparative HPLC with ethyl acetate/hexane gradient. | acs.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry (MS) and its high-resolution (HR-MS) counterpart are indispensable tools for the identification and structural elucidation of 7H-Dibenzo[c,g]carbazole (DBC) and its metabolites. These techniques provide crucial information on the molecular weight and elemental composition of the parent compound and its derivatives.
In studies of DBC metabolism, HR-MS has been instrumental. For instance, the elemental composition of nitrated DBC derivatives has been determined using HR-MS, with perfluorokerosene often serving as an internal standard. acs.org The mass spectrum of a dinitro-DBC, for example, displayed a molecular ion of 357, confirming the addition of two nitro groups. acs.org Similarly, the synthesis of nitrated 2-acetoxy-DBC resulted in a product with a calculated mass of 370.0954 for C₂₂H₁₄N₂O₄, which was found to be 370.0992 by HR-MS. acs.org
The molecular weight of the parent 7H-Dibenzo[c,g]carbazole is 267.3239 g/mol , corresponding to the formula C₂₀H₁₃N. nist.gov HR-MS analysis of synthesized DBC has confirmed this, with a calculated value of 267.3240 for C₂₀H₁₃N and a found value of 266.0987. doi.org
MS is also critical in identifying metabolites formed in biological systems. Microsomal metabolism of DBC in both mouse and rat liver has been shown to produce twelve different compounds, including five monohydroxylated derivatives. nih.gov One of these, a dihydrodiol, was tentatively identified as 3,4-dihydroxy-3,4-dihydro-DBC based on its molecular ion and major fragment in the mass spectrum. nih.gov Furthermore, adducts formed from the reaction of DBC-3,4-dione with nucleosides have been analyzed using MS, including techniques like collision-activated dissociation (CAD), to characterize their structures. researchgate.net
Table 1: High-Resolution Mass Spectrometry Data for 7H-Dibenzo[c,g]carbazole and its Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| 7H-Dibenzo[c,g]carbazole (DBC) | C₂₀H₁₃N | 267.3240 | 266.0987 | doi.org |
| Dinitro-DBC | C₂₀H₁₁N₃O₄ | - | 357 | acs.org |
| Nitrated 2-Acetoxy-DBC | C₂₂H₁₄N₂O₄ | 370.0954 | 370.0992 | acs.org |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules like 7H-Dibenzo[c,g]carbazole. The characteristic fluorescence of DBC and its derivatives allows for their detection and quantification, even at low concentrations.
The fluorescence spectra of DBC are used to identify its metabolites. researchgate.net For instance, the identification of metabolites from rat liver microsomal incubations is accomplished by comparing their UV and fluorescence spectra with those of authentic standards. researchgate.netresearchgate.net This method confirmed the presence of 5-OH-DBC, 3-OH-DBC, 1-OH-DBC, and the oxidative dimer, 6,6'-bis-(5-OH-DBC), in acetylated metabolite mixtures. researchgate.net
Studies have reported the normalized fluorescence spectra of DBC, which can be compared with other carbazole (B46965) derivatives. figshare.com The absorption coefficients at 313 nm and 366.0 nm have been determined to be 4210 and 13,000 L/mol-cm, respectively, in a solution of 5% acetonitrile (B52724) and 95% water at pH 4.5. nih.gov
Table 2: Spectroscopic Properties of 7H-Dibenzo[c,g]carbazole
| Property | Wavelength (nm) | Value (L/mol-cm) | Conditions | Reference |
| Absorption Coefficient | 313 | 4210 | 5% acetonitrile, 95% water, pH 4.5 | nih.gov |
| Absorption Coefficient | 366.0 | 13,000 | 5% acetonitrile, 95% water, pH 4.5 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H FT-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H Fourier Transform NMR (¹H FT-NMR), is a powerful analytical technique for the structural determination of 7H-Dibenzo[c,g]carbazole and its derivatives. It provides detailed information about the chemical environment of hydrogen atoms within a molecule.
The ¹H FT-NMR spectrum of DBC has been well-characterized. doi.orgchemicalbook.com In a DMSO-d₆ solvent, the spectrum shows a singlet at 12.35 ppm corresponding to the N-H proton. doi.org Aromatic protons appear as multiplets and doublets in the range of 7.51 to 9.09 ppm. doi.org This detailed spectral information is crucial for confirming the synthesis of DBC and for identifying its metabolites. nih.govpsu.edu
For example, ¹H FT-NMR was used to confirm the structures of synthesized nitrated DBC compounds. acs.org It has also been employed to identify the four major metabolites of N-methylcarbazole, a related compound, by comparing the spectra of isolated metabolites with those of synthetic standards. psu.edu Similarly, adducts formed between DBC-3,4-dione and nucleosides have been characterized using ¹H NMR and two-dimensional chemical shift correlation spectroscopy (COSY) NMR. researchgate.net
Table 3: ¹H FT-NMR Spectral Data for 7H-Dibenzo[c,g]carbazole
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 12.35 | s | - | 1H | doi.org |
| 9.09 | d | 8.4 | 2H | doi.org |
| 8.10 | m | 8.1, 1.4 | 2H | doi.org |
| 7.93 | d | 8.7 | 2H | doi.org |
| 7.84 | d | 8.7 | 2H | doi.org |
| 7.71 | m | 8.4, 6.8, 1.4 | 2H | doi.org |
| 7.51 | m | 8.0, 6.8, 1.0 | 2H | doi.org |
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, which are segments of DNA that have become covalently bonded to a chemical. This technique is particularly valuable for studying the genotoxicity of compounds like 7H-Dibenzo[c,g]carbazole.
This assay has also been used to compare the formation and persistence of DNA adducts from DBC and benzo[a]pyrene (BaP) in English sole. nih.govcapes.gov.br The levels of DBC-DNA adducts were found to be greater than those of BaP adducts at all time points, and they reached their maximum levels two days after exposure. nih.gov These findings suggest that DBC may be hepatotoxic and potentially carcinogenic in this fish species. nih.gov The assay has also been employed to identify liver DNA adducts in mice treated with DBC-3,4-dione, a metabolite of DBC. researchgate.net
Comet Assay for DNA Damage
The Comet Assay, or single-cell gel electrophoresis, is a sensitive and rapid technique for detecting DNA damage at the level of individual cells. It is widely used to assess the genotoxicity of various chemical compounds, including 7H-Dibenzo[c,g]carbazole.
Research has shown that DBC can induce significant levels of DNA strand breaks in human keratinocytes (HaCaT cells), as detected by the Comet Assay. mdpi.comresearchgate.net This DNA damage is often accompanied by the formation of micronuclei and DNA adducts. mdpi.comresearchgate.net The assay quantitatively evaluates DNA damage by measuring the "Olive Tail Moment" (OTM), which is the product of the percentage of DNA in the comet tail and the distance between the head and tail. mdpi.com
In studies comparing different dibenzocarbazole (B1207471) derivatives, the Comet Assay revealed that while DBC and the sarcomagenic N-MeDBC induced significant DNA damage in HaCaT cells, the specific hepatocarcinogen DiMeDBC did not show significant genotoxic activity in this cell line. researchgate.net This highlights the utility of the Comet Assay in discerning tissue-specific genotoxicity. Furthermore, the assay has been used to demonstrate that the extent of DNA damage induced by a mutagen can vary depending on the cell's differentiation stage and metabolic capacity. researchgate.net
Comparative Toxicological and Biological Studies of 7h Dibenzo C,g Carbazole
Comparisons with Other N-Heterocyclic Aromatic Hydrocarbons (NAHs)
7H-Dibenzo[c,g]carbazole (DBC) is a prominent member of the N-heterocyclic aromatic hydrocarbons (NAHs), a class of compounds found in complex mixtures produced from the combustion of organic materials. nih.gov The biological activities and metabolic pathways of DBC have been compared with other NAHs, such as dibenz[a,j]acridine (DBA), to better understand their contribution to the carcinogenicity of these mixtures. nih.gov
DBC exhibits both local and systemic carcinogenic effects in animal models. nih.gov For instance, topical application of DBC in mice has been shown to induce skin and liver cancer, while intraperitoneal application leads to lung cancer. nih.gov In contrast, dibenz[a,j]acridine (DBA) is considered a moderate mouse skin carcinogen after topical application and a lung carcinogen following subcutaneous injection. nih.gov A comparative study on mouse skin carcinogenicity found that both DBC and DBA produced skin tumors, but with different potencies and latent periods. DBC induced tumors in 43 out of 50 mice with a latency period of 55.1 weeks, whereas DBA induced tumors in 32 out of 50 mice with a longer latency period of 62.2 weeks. nih.gov
These differences in biological outcomes are linked to their distinct metabolic activation pathways and the resulting DNA adduct patterns in target organs. nih.gov While both are metabolized by the cytochrome P450 (CYP) family of enzymes, the specific metabolites and their mutagenicity differ, leading to target organ-specific effects. nih.govnih.gov DBC is noted to be more water-soluble and is metabolized more rapidly than homocyclic aromatics, which may contribute to its biological significance even at lower concentrations. nih.gov
| Compound | Tumor Incidence (Number of mice with tumors / Total mice) | Latency Period (weeks) |
|---|---|---|
| 7H-Dibenzo[c,g]carbazole (DBC) | 43 / 50 | 55.1 |
| Dibenz[a,j]acridine (DBA) | 32 / 50 | 62.2 |
Comparisons with Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Benzo[a]pyrene)
The toxicological profile of 7H-Dibenzo[c,g]carbazole is often benchmarked against that of benzo[a]pyrene (B130552) (B[a]P), a well-characterized polycyclic aromatic hydrocarbon (PAH) and a known carcinogen. nih.govresearchgate.net Studies directly comparing the carcinogenic potencies of DBC and B[a]P in mouse skin have revealed that DBC is as potent a carcinogen as B[a]P when applied topically. nih.gov In one study, both compounds produced tumors in 48 out of 50 mice, with similar latency periods of 36.6 weeks for DBC and 32.4 weeks for B[a]P. nih.gov Another long-term study confirmed the potent skin carcinogenicity of both compounds, with B[a]P showing a shorter latent period (33.4 weeks) compared to DBC (55.1 weeks). nih.gov
Beyond skin carcinogenicity, DBC also demonstrates potent effects in other tissues. Following topical application, DBC was found to be a potent liver carcinogen, inducing primary liver lesions in 37 out of 50 mice, an effect not observed to the same extent with B[a]P in the same study. nih.gov This was supported by significant increases in the nuclear area, nucleoli per nucleus, and cellular area of hepatocytes in the DBC-treated group. nih.gov
Metabolically, DBC and B[a]P also show differences. In cultured rat liver cells, DBC metabolites appeared at a significantly faster rate than those of B[a]P at concentrations of 25 µM or greater. nih.gov At a substrate concentration of 100 µM, the rate of DBC metabolite formation was approximately four times that of B[a]P. nih.gov Furthermore, in a co-cultivation mutagenesis assay, DBC produced significantly higher rates of mutagenesis than B[a]P at various concentrations. nih.gov However, when administered as a binary mixture, an antagonistic effect was observed, with the combination of DBC and B[a]P producing fewer lung tumors in A/J mice than the sum of tumors produced by each compound alone. researchgate.net This suggests that when present together, B[a]P may be preferentially metabolized, leading to reduced formation of DBC-DNA adducts. researchgate.net
| Compound | Study | Tumor Incidence (Skin) | Latency Period (weeks) | Tumor Incidence (Liver) |
|---|---|---|---|---|
| 7H-Dibenzo[c,g]carbazole (DBC) | Warshawsky et al., 1987 nih.gov | 48 / 50 | 36.6 | Not Reported |
| Benzo[a]pyrene (B[a]P) | Warshawsky et al., 1987 nih.gov | 48 / 50 | 32.4 | Not Reported |
| 7H-Dibenzo[c,g]carbazole (DBC) | Warshawsky et al., 1993 nih.gov | 43 / 50 | 55.1 | 37 / 50 |
| Benzo[a]pyrene (B[a]P) | Warshawsky et al., 1993 nih.gov | 49 / 50 | 33.4 | Not Reported |
Analysis of Tissue-Specific Activities of 7H-Dibenzo[c,g]carbazole and its Derivatives
7H-Dibenzo[c,g]carbazole is a multitissue carcinogen, with its activity and that of its derivatives showing marked specificity for different organs. nih.govepa.gov The parent compound, DBC, is a potent carcinogen in the skin, liver, and lungs of mice, with the route of administration influencing the primary target organ. nih.govnih.govepa.gov Topical application leads to skin and liver tumors, while intraperitoneal injection results in lung adenomas. nih.govepa.gov
The tissue specificity of DBC and its methylated derivatives is strongly correlated with the tissue-specific formation of DNA adducts. nih.gov However, this specificity does not appear to be directly related to the induction of cytochrome P450 enzymes of the 1A family (CYP1A1/1A2) in the liver or skin. nih.gov The metabolic activation of DBC can occur through two main pathways: at the ring carbon atoms or at the pyrrole (B145914) nitrogen, and it is hypothesized that the specific biotransformation pathway is linked to the organ specificity of DBC's carcinogenic action. nih.gov
The addition of a methyl group to the nitrogen atom of the carbazole (B46965) ring significantly alters the biological activity and tissue specificity of the molecule. nih.gov N-methyl-7H-dibenzo[c,g]carbazole (N-Me-DBC) is a potent sarcomagen but, unlike the parent compound, lacks hepatotoxic and liver carcinogenic activity. nih.gov This change in tissue specificity is attributed to the alteration in its metabolic pathway. The N-methylation prevents biotransformation at the nitrogen atom, which appears to be a critical step for liver carcinogenicity. nih.gov
In vitro studies using liver microsomes from mice and rats showed that the major metabolites of N-Me-DBC are 5-OH-N-Me DBC, N-hydroxymethyl DBC, and 3-OH-N-Me DBC. nih.gov Importantly, no demethylation to the parent DBC was observed, which may explain the absence of liver toxicity. nih.gov While N-Me-DBC is mutagenic, its activity can differ from the parent compound. nih.gov Studies have shown that N-methylation reduces the DNA-binding activity of DBC by approximately 300-fold in mouse liver but only about 2-fold in the skin, which may correlate with its carcinogenic activity profile. orcid.org In rat liver epithelial cells, N-Me-DBC was found to be a weak inhibitor of gap junctional intercellular communication (GJIC) and a weak inducer of aryl hydrocarbon receptor (AhR)-mediated activity, further distinguishing its biological effects from the potent liver carcinogen DBC. nih.gov
Methylation at the carbon ring positions also leads to derivatives with distinct, organ-specific carcinogenic activities. nih.gov 5,9-dimethyldibenzo[c,g]carbazole (DMDBC) is a synthetic derivative that is specifically and potently carcinogenic for mouse liver. oup.com Following subcutaneous injections, nearly all treated mice develop liver tumors. oup.com
DMDBC is a potent genotoxic carcinogen that is metabolized into reactive species that bind to liver DNA, forming multiple adducts. oup.com In studies using rat liver epithelial 'stem-like' cells, DMDBC exhibited the strongest aryl hydrocarbon receptor (AhR) inducing activity among the tested compounds (DBC, N-MeDBC, and DMDBC). nih.govresearchgate.net Consequently, it was the most potent inducer of cytochrome P450 enzymes CYP1A1 and CYP1A2. nih.govresearchgate.net Both DBC and DMDBC, the potent liver carcinogens, induced the expression of CYP1B1 and aldo-keto reductase 1C9 (AKR1C9) and caused an accumulation of cells in the S-phase and apoptosis. nih.govresearchgate.net Furthermore, DMDBC was found to stimulate the proliferation of contact-inhibited liver cells, a mode of action that could contribute to its hepatocarcinogenicity. nih.govresearchgate.net The mutagenic potential of DMDBC has been confirmed in vivo, where it induces a dose-dependent increase in gene mutations in the liver of transgenic mice. oup.com
| Compound | AhR Inducing Activity | CYP1A1/1A2 Induction | GJIC Inhibition | Effect on Cell Proliferation |
|---|---|---|---|---|
| 7H-Dibenzo[c,g]carbazole (DBC) | Moderate | Inducer | Efficient | S-phase accumulation, apoptosis |
| N-methyl-dibenzo[c,g]carbazole (N-MeDBC) | Weak | No significant upregulation | Weak | No effect |
| 5,9-dimethyl-dibenzo[c,g]carbazole (DiMeDBC) | Strongest | Most potent inducer | Not reported as primary effect | Stimulated proliferation, S-phase accumulation, apoptosis |
Nitrated and hydroxylated derivatives of DBC are environmentally relevant and possess significant biological activity. acs.org Nitrated NAHs can be formed during combustion or through atmospheric transformation and many are mutagenic. acs.org The nitration of DBC occurs exclusively at the 5 and/or the symmetric 9 position. acs.org
In Ames mutagenicity assays, nitrated DBC derivatives showed higher mutagenicity than the parent compound in Salmonella typhimurium strain TA98. acs.orgacs.org Specifically, 5,9-dinitro-DBC exhibited stronger mutagenic responses than 5-nitro-DBC. acs.orgacs.org The metabolic activation of nitrated DBC leading to mutagenesis is thought to proceed through both nitroreduction and ring oxidation. acs.org
Hydroxylated derivatives of DBC are potent metabolic activation products. acs.org Phenolic metabolites, such as 2-OH-DBC and 3-OH-DBC, are formed in rat liver preparations. nih.gov Studies have shown that 3-OH-DBC, 4-OH-DBC, and 2-OH-DBC all have higher mutagenic activities than the parent DBC. acs.org While these hydroxylated derivatives are direct-acting mutagens, their mutagenic activity can be further enhanced by metabolic activation (S9 fraction), particularly for 3-OH-DBC and 4-OH-DBC in strain TA100. acs.org This indicates that ring oxidation to form phenolic metabolites is a critical pathway for the genotoxic effects of DBC. nih.govacs.org
Future Directions and Emerging Research Avenues for 7h Dibenzo C,g Carbazole Research
Elucidation of Remaining Unknown Metabolic Pathways and Ultimate Carcinogenic Metabolites
A critical gap in the current understanding of 7H-DBC is the incomplete knowledge of its biotransformation pathways and the definitive identification of its ultimate carcinogenic metabolite(s). ices.dkepa.govnih.gov Although it is known to be a potent local and systemic carcinogen in animal models, the precise molecular journey from parent compound to the species that ultimately damages DNA remains partially obscure. ices.dknih.gov
Research suggests two primary avenues of metabolic activation: oxidation at the ring carbon atoms and activity at the pyrrole (B145914) nitrogen. ices.dkepa.gov The Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, plays a pivotal role in this process, generating phenolic metabolites. ices.dkepa.govdbcls.jp However, other pathways, including one-electron activation and aldo-keto reductase-catalyzed oxidation, are also implicated. ices.dkepa.gov
Future research must focus on:
Identifying the full spectrum of metabolites: While phenolic derivatives like 3-hydroxy-DBC and 4-hydroxy-DBC have been identified as potential proximate genotoxins, a comprehensive profile of all metabolites across different tissues is needed. lcms.cz
Pinpointing the ultimate carcinogen(s): It is hypothesized that reactive intermediates, such as the o-quinone DBC-3,4-dione, may be the ultimate carcinogenic species capable of forming DNA adducts. slu.se Computational studies have started to probe these mechanisms, suggesting that metabolism at the C5 position is dominant and proceeds through an electrophilic addition-rearrangement mechanism, while the pyrrole nitrogen may not be directly involved in metabolism by CYP1A1. tandfonline.comresearchgate.net Further experimental validation is required to confirm these theoretical models and to clarify which specific metabolite is responsible for the initiation of cancer in different tissues.
Understanding tissue specificity: The specific metabolic pathway activated may be linked to the tissue- and organ-specific carcinogenicity of 7H-DBC. ices.dkepa.gov Elucidating why certain tissues are more susceptible will be crucial for risk assessment.
| Hypothesized Activation Pathway | Key Enzymes/Processes | Proposed Intermediates/Metabolites | Supporting Evidence |
| Ring Carbon Oxidation | Cytochrome P450 (CYP1A1) | Phenolic derivatives (e.g., 3-OH-DBC, 4-OH-DBC) | In vitro and in vivo metabolism studies lcms.cz |
| Aldo-Keto Reductase (AKR) Pathway | Aldo-Keto Reductases | o-quinones (e.g., DBC-3,4-dione) | Hypothesis based on structure-activity slu.se |
| One-Electron Oxidation | Peroxidases | Radical cations | General mechanism for PAHs ices.dk |
| Computational Modeling | CYP1A1 | C5-position epoxide | Molecular docking and QM calculations tandfonline.comresearchgate.net |
Investigation of Long-Term Environmental and Health Impacts at Lower Concentrations
7H-DBC is a persistent environmental pollutant found in complex mixtures from sources like tobacco smoke and fossil fuel combustion. ices.dkepa.govnih.govthermofisher.com Due to its high lipophilicity, bioaccumulation potential, and greater water solubility compared to homocyclic aromatic compounds, there is concern that 7H-DBC could have significant biological effects even at low environmental concentrations. ices.dkepa.gov However, there is a notable lack of data on the chronic health effects of long-term, low-dose exposure. accustandard.com
Future research priorities include:
Low-Dose Chronic Exposure Studies: Animal studies are needed to investigate the carcinogenic and non-carcinogenic effects of prolonged exposure to environmentally relevant concentrations of 7H-DBC.
Ecosystem Impact Analysis: Research should explore the bioaccumulation of 7H-DBC in food chains and its long-term toxicological effects on various aquatic and terrestrial organisms. tandfonline.com
Mixture Toxicology: Since human exposure typically occurs in the context of complex chemical mixtures, studies examining the synergistic or antagonistic effects of 7H-DBC with other polycyclic aromatic hydrocarbons (PAHs) are essential.
Development of Novel Analytical Methods for Trace Detection in Complex Matrices
Assessing human exposure and environmental contamination requires highly sensitive and specific analytical methods capable of detecting trace amounts of 7H-DBC in complex matrices like soil, water, crude oil, and biological tissues. nih.govslu.setandfonline.com While standard methods like gas chromatography-mass spectrometry (GC-MS) exist, future research is directed toward developing more advanced and robust techniques. nih.govscience.gov
Key areas for development include:
Advanced Mass Spectrometry Techniques: The use of tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry, such as gas chromatography quadrupole time-of-flight (GC-QToF), offers enhanced selectivity and sensitivity, allowing for more accurate quantification at very low levels in challenging samples like sediments and crude oil. tandfonline.comsigmaaldrich.com
Improved Sample Preparation: Developing more efficient sample extraction and cleanup procedures is crucial. nih.gov This includes novel solid-phase extraction (SPE) materials to isolate N-heterocyclic PAHs from interfering compounds in complex mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) Methods: For certain applications, HPLC coupled with sensitive detectors like fluorescence detectors (FLD) can be advantageous. accustandard.com The development of new fluorescent derivatization reagents, such as those based on the carbazole (B46965) structure itself (e.g., DDCETS and DBCETS), can significantly enhance detection limits for related compounds. gcms.cz
Application to Biomonitoring: Refining these methods for routine use in biomonitoring studies, for example, to detect metabolites or DNA adducts in human samples, is a critical goal for risk assessment. dbcls.jp
Application of Advanced Computational Models for Predictive Toxicology
Computational toxicology and quantitative structure-activity relationship (QSAR) models are becoming indispensable tools for predicting the toxicological properties of chemicals, reducing reliance on animal testing, and prioritizing substances for further investigation.
Future applications for 7H-DBC research include:
Metabolism and Reactivity Prediction: As demonstrated by recent studies, molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations can provide profound insights into how 7H-DBC interacts with metabolic enzymes like CYP1A1 and predict which sites on the molecule are most likely to be metabolized. tandfonline.comresearchgate.net These models can help generate hypotheses about reactive metabolites and their energy barriers of formation. researchgate.net
Carcinogenicity Prediction of Mixtures: Advanced machine learning frameworks, such as Hybrid Neural Networks (HNN), are being developed to predict the carcinogenic potential of chemical mixtures, which is highly relevant for real-world exposure scenarios involving 7H-DBC.
QSAR for Derivatives: Developing QSAR models for a range of carbazole derivatives can help predict their toxicity based on their molecular structure, aiding in the risk assessment of related environmental contaminants and the design of safer novel materials.
Translational Research for Human Health Risk Assessment and Biomarker Development
Translating findings from laboratory studies into meaningful human health risk assessments and practical tools for public health is a paramount goal. nih.gov For 7H-DBC, this involves bridging the gap between animal carcinogenicity data and human exposure scenarios.
Key avenues for translational research are:
Human-Relevant Models: Increased use of in vitro models, such as human liver cell lines (e.g., HepG2) and human keratinocytes, can provide data on species-specific metabolism and toxicity, helping to extrapolate findings from animals to humans.
Biomarker Development: A critical need exists for reliable biomarkers of 7H-DBC exposure and effect. Research into DNA adducts in accessible tissues, such as white blood cells, is ongoing, but results indicate that their levels may not always quantitatively reflect adduct levels in target organs like the liver. Further work is needed to identify and validate more reliable biomarkers, which could include specific metabolites, protein adducts, or epigenetic signatures.
Refining Risk Assessment Values: Regulatory bodies rely on toxicological data to establish safe exposure limits. The derivation of a "no significant risk level" (NSRL) for 7H-DBC is an example of such translational work. As more data on its mechanisms, long-term effects, and human metabolism become available, these risk values can be further refined.
Exploring Novel Applications in Advanced Materials Research
Beyond its toxicological interest, the unique electronic and optical properties of the 7H-Dibenzo[c,g]carbazole scaffold have recently attracted significant attention in the field of materials science. Its electron-rich, fused-ring structure makes it a promising building block for high-performance organic electronic devices.
Emerging applications include:
Organic Phosphorescent Materials: The rigid, planar structure of the dibenzocarbazole (B1207471) core is being utilized in the development of materials for organic light-emitting diodes (OLEDs) and other phosphorescent applications. researchgate.net
Sensitizers for Solar Cells: The 7H-DBC moiety has been incorporated into D-π-A sensitizers for dye-sensitized solar cells (DSSCs), demonstrating high photovoltaic performance.
This dual nature of 7H-DBC as both a hazardous carcinogen and a valuable component in advanced materials highlights the need for continued, multifaceted research. A thorough understanding of its toxicological and metabolic profile is imperative not only for environmental health protection but also for ensuring the safe design and application of new technologies that harness its unique chemical properties.
Q & A
Q. Experimental Considerations :
- Purify via ethanol recrystallization to obtain needle-like crystals .
- Store in airtight containers away from light to prevent degradation.
Basic: How is this compound classified in terms of carcinogenicity, and what evidence supports this?
Methodological Answer :
The 7H-Dibenzo(c,g)carbazole isomer is classified as Group 2B (possibly carcinogenic to humans) by IARC based on:
- Animal Studies : Induced tumors in rodents via skin application and subcutaneous injection .
- Environmental Presence : Detected in tobacco smoke, necessitating studies on inhalation exposure models .
- Mechanistic Data : Forms DNA adducts via metabolic activation, though direct mutagenicity in Salmonella assays remains inconclusive .
Q. Research Implications :
- Use rodent models (e.g., mouse skin tumorigenesis assays) to evaluate carcinogenic potential .
- Combine in vitro mutagenicity tests (Ames test) with in vivo adduct detection (³²P-postlabeling) to resolve contradictions .
Basic: What analytical methods are recommended for detecting this compound in environmental samples?
Q. Methodological Answer :
- HPLC with Fluorescence Detection : Use PAH-specific columns (e.g., SH-Rxi™-PAH) for separation, leveraging UV/fluorescence properties .
- Isotope Dilution Mass Spectrometry : Employ deuterated standards (e.g., D12-labeled 7H-Dibenzo(c,g)carbazole) for quantification in complex matrices .
- Sample Preparation : Extract using toluene or dioxane; validate recovery rates with spiked samples .
Q. Challenges :
- Co-elution with structurally similar PAHs requires high-resolution columns .
- Limit of detection (LOD) optimization via preconcentration techniques (e.g., solid-phase extraction) .
Advanced: What metabolic pathways activate this compound into mutagenic intermediates, and how can regioselectivity be studied?
Q. Methodological Answer :
Q. Key Findings :
- The 3,4-quinone metabolite binds preferentially to guanine residues, causing transversion mutations .
Advanced: How do researchers reconcile contradictory toxicity data across different experimental models for this compound?
Methodological Answer :
Contradictions arise from:
Q. Resolution Strategies :
- Use humanized CYP1A1 transgenic models to improve metabolic relevance .
- Conduct multi-endpoint assays (e.g., comet assay + micronucleus test) to capture diverse toxic effects .
Advanced: What computational approaches elucidate the binding mechanisms of this compound with cytochrome P450 enzymes?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model CYP1A1 binding pockets to identify hydrophobic interactions and π-π stacking with aromatic rings .
- Docking Studies : Use AutoDock Vina to predict binding affinities; validate with mutagenesis (e.g., CYP1A1 Phe123Ala mutants) .
- QM/MM Hybrid Methods : Combine quantum mechanics (for active site) and molecular mechanics (for protein environment) to study electron transfer during oxidation .
Key Insight :
The compound’s planar structure facilitates insertion into CYP1A1’s heme pocket, with steric hindrance influencing regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
